molecular formula C25H28N8O6S3 B2513260 N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide CAS No. 309968-38-5

N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2513260
CAS No.: 309968-38-5
M. Wt: 632.73
InChI Key: IKTWYGKAQURCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2,5-dimethoxyphenyl group, a methylthiadiazole carbamoyl-linked sulfanyl chain, and a dimethylsulfamoyl benzamide moiety.

Properties

IUPAC Name

N-[[4-(2,5-dimethoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N8O6S3/c1-15-28-30-24(41-15)27-22(34)14-40-25-31-29-21(33(25)19-12-17(38-4)8-11-20(19)39-5)13-26-23(35)16-6-9-18(10-7-16)42(36,37)32(2)3/h6-12H,13-14H2,1-5H3,(H,26,35)(H,27,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTWYGKAQURCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N8O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a unique structure combining various pharmacophores that may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4O3S2C_{19}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 396.52 g/mol. The structure includes multiple functional groups such as dimethoxyphenyl and thiadiazole moieties which are known for their biological activities.

Biological Activity Overview

The biological activity of this compound is primarily evaluated in terms of its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with similar structures have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 62.5 μg/mL .
  • Antifungal Activity : The compound has demonstrated antifungal effects against strains like Candida albicans and Aspergillus niger, with inhibition percentages reported between 58% and 66% compared to standard antifungals like fluconazole .

Anticancer Activity

The anticancer potential of the compound is supported by studies showing that related triazole derivatives can suppress cell proliferation in various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally similar to this compound:

  • Thiadiazole Derivatives : A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited significant antimicrobial properties. Some derivatives showed higher antibacterial activity than standard antibiotics like ampicillin .
  • Triazole Compounds : Research on triazole-based compounds indicated their effectiveness in inhibiting tumor growth in vitro. Specific derivatives were noted for their ability to induce apoptosis in colon cancer cell lines .

Data Table: Biological Activity Summary

Activity Type Tested Strains/Cells MIC (μg/mL) Reference
AntibacterialStaphylococcus aureus32 - 62.5
AntibacterialBacillus subtilis32 - 62.5
AntifungalCandida albicansMIC = 24 - 26
AntifungalAspergillus nigerMIC = 32 - 42
AnticancerHuman colon cancer cell linesInduced apoptosis

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Several studies have indicated that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. Research has shown that derivatives similar to N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide display activity against various bacterial strains and fungi. This suggests a potential role in developing new antimicrobial agents.
  • Anticancer Potential
    • The compound's structural features may also confer anticancer properties. Studies have explored the cytotoxic effects of similar triazole derivatives against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds with thiadiazole rings have been noted for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects
    • In silico studies have suggested that compounds related to this compound may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions the compound as a candidate for further development as an anti-inflammatory agent.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthetic routes often focus on optimizing yields and purities while minimizing by-products.

Key Synthetic Steps:

  • Formation of the thiadiazole ring.
  • Coupling reactions to introduce the dimethoxyphenyl group.
  • Final assembly through amide bond formation.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of similar compounds:

  • Objective: Assess the activity against E.coli and S.aureus.
  • Methodology: Disk diffusion method was employed.
  • Results: Compounds exhibited zones of inhibition comparable to standard antibiotics.

Case Study 2: Anticancer Activity

A research project focused on the cytotoxicity of triazole derivatives:

  • Objective: Determine IC50 values against HeLa and MCF7 cell lines.
  • Methodology: MTT assay was used to evaluate cell viability.
  • Results: Notable cytotoxicity was observed with IC50 values in the low micromolar range.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, synthesized via methods described in the evidence:

Compound Core Structure Key Substituents Synthetic Yield Melting Point Key Spectral Data
N-{[4-(2,5-dimethoxyphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(dimethylsulfamoyl)benzamide 1,2,4-Triazole + thiadiazole 2,5-Dimethoxyphenyl, dimethylsulfamoyl benzamide, methylthiadiazole carbamoyl sulfanyl Not reported Not reported Likely IR: ~1670 cm⁻¹ (C=O), ~1250 cm⁻¹ (S=O); NMR: δ 3.0–3.5 (dimethylsulfamoyl CH₃)
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole-isoxazole hybrid Benzamide, phenyl, isoxazole 70% 160°C IR: 1606 cm⁻¹ (C=O); MS: m/z 348 (M⁺)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole-pyridine hybrid Acetyl, methylpyridine, benzamide 80% 290°C IR: 1679, 1605 cm⁻¹ (2×C=O); MS: m/z 414 (M⁺)
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione + sulfonyl Sulfonylphenyl, difluorophenyl 75–85% 180–220°C IR: 1247–1255 cm⁻¹ (C=S); NMR: δ 7.4–8.3 (aromatic)

Key Observations:

Structural Complexity vs.

Synthetic Challenges : The presence of multiple reactive sites (e.g., triazole N-methyl, thiadiazole carbamoyl) may complicate regioselectivity during synthesis, similar to the equilibration observed in triazole-thione tautomers .

Thermal Stability : High melting points (>200°C) in analogs like 8a and 8c suggest that the target compound’s rigid heterocyclic core may confer similar thermal resilience.

Spectroscopic Signatures : The dimethylsulfamoyl group would likely produce distinct NMR signals (e.g., δ ~3.0 for CH₃ groups) and IR bands for S=O (~1250 cm⁻¹), differentiating it from acetyl or benzoyl derivatives .

Research Findings and Limitations

  • Biological Data Gap: None of the evidence provides bioactivity data for the target compound or its analogs, limiting pharmacological comparisons.
  • Tautomerism : Triazole-thione derivatives (e.g., 7–9 ) exist in equilibrium with thiol forms, whereas the target compound’s methylsulfanyl group likely prevents tautomerization, stabilizing the structure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.